Lipophilicity Advantage: +0.6–1.0 LogP Units Over Non-Chlorinated Difluorophenylacetonitriles
The target compound exhibits a computed LogP of 2.68 (Molbase) or an XLogP3-AA of 2.4 (Guidechem) [1]. In contrast, the most direct non-chlorinated analogs — 2,4-difluorophenylacetonitrile (CAS 656-35-9), 3,4-difluorophenylacetonitrile (CAS 658-99-1), and 2,6-difluorophenylacetonitrile (CAS 654-01-3) — have XLogP3 values of 1.8, 1.8, and 1.7 respectively [2]. The chlorine substituent thus contributes a lipophilicity increment of approximately +0.6 to +1.0 log units. This difference is quantitatively meaningful: a ΔLogP of +0.6 corresponds to a roughly 4-fold increase in octanol/water partition coefficient, which can substantially influence membrane permeability, formulation compatibility, and extraction behavior in synthetic workup.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.68 (Molbase); XLogP3-AA = 2.4 (Guidechem) |
| Comparator Or Baseline | 2,4-Difluorophenylacetonitrile: XLogP3 = 1.8 (PubChem); 3,4-Difluorophenylacetonitrile: XLogP3 = 1.8; 2,6-Difluorophenylacetonitrile: XLogP3 = 1.7 |
| Quantified Difference | ΔLogP = +0.6 to +1.0 log units (target vs. non-chlorinated analogs) |
| Conditions | Computed values (XLogP3 algorithm, PubChem; Molbase/Guidechem database entries) |
Why This Matters
Higher lipophilicity influences downstream bioavailability, organic-phase extractability, and compatibility with lipophilic formulation environments, making this compound the preferred choice when increased logP is a design requirement.
- [1] Molbase (qiye.molbase.cn). 3-Chloro-2,4-difluorophenylacetonitrile: LogP = 2.68428; PSA = 23.79. Retrieved 2025. View Source
- [2] PubChem. (2,4-Difluorophenyl)acetonitrile (CID 69565): XLogP3 = 1.8; (3,4-Difluorophenyl)acetonitrile (CID 69572): XLogP3 = 1.8; (2,6-Difluorophenyl)acetonitrile (CID 69559): XLogP3 = 1.7. View Source
